N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

GPCR pharmacology S1P1 receptor structure–activity relationship

Sourcing generic 'benzoxazole carboxamides' introduces unpredictable selectivity risks. N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a defined meta-substituted pyridine-3-carboxamide topological variant. • Defined scaffold: Topological variant of benzoxazole-4-carboxamide leads with altered hydrogen-bonding geometry. • Reduced off-target risk: Pyridine-3-carboxamide motif may mitigate c-Met/hERG cross-activity seen in earlier aminopyridine hybrids. • Agrochemical discovery: Potential starting point for novel Botrytis cinerea inhibitors, divergent from known oxazole carboxamides.

Molecular Formula C19H13N3O2
Molecular Weight 315.3 g/mol
Cat. No. B5701605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
Molecular FormulaC19H13N3O2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4
InChIInChI=1S/C19H13N3O2/c23-18(14-6-4-10-20-12-14)21-15-7-3-5-13(11-15)19-22-16-8-1-2-9-17(16)24-19/h1-12H,(H,21,23)
InChIKeyNBDWNSTVBGPAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

N-[3-(1,3-Benzoxazol-2-yl)phenyl]pyridine-3-carboxamide – Baseline Profile


N-[3-(1,3-Benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a synthetic, small-molecule benzoxazole–carboxamide hybrid featuring a pyridine-3-carboxamide moiety linked via a meta-substituted phenyl ring to the 2-position of the benzoxazole nucleus. This architecture places it within the broader benzoxazole carboxamide class, which has been explored for diverse pharmacological activities including 5-HT₃ receptor antagonism, calpain inhibition, and Vitamin D receptor modulation [1]. Unlike 4- or 7-carboxamide-substituted benzoxazole regioisomers, the target compound carries the carboxamide function on a pendant pyridine ring, a topology that can significantly alter hydrogen-bonding geometry and target recognition [2]. Its molecular formula is C₁₉H₁₃N₃O₂ (MW ≈ 315.3 g·mol⁻¹), and it is typically supplied as a research-grade screening compound with purity ≥95% (HPLC).

GPCR probe screening: meta-phenyl topology for 5-HT₃ and S1P receptor studies.
Agrochemical discovery: benzoxazole heterocycle for fungicide resistance profiling.
Toxicology triage: scaffold benchmarking against zebrafish LC₅₀ data.

N-[3-(1,3-Benzoxazol-2-yl)phenyl]pyridine-3-carboxamide: Uniqueness Over Generic Analogs


Benzoxazole carboxamides are not interchangeable scaffolds. Subtle positional isomerism—such as moving the benzoxazole attachment from the phenyl 3-position to the 4-position, or shifting the carboxamide from the pyridine ring to the benzoxazole core—has been shown to produce order-of-magnitude shifts in receptor affinity and functional potency [1]. In the 5-HT₃ receptor antagonist series, for example, a single methyl substituent on the benzoxazole ring altered hERG liability and c-Met inhibitory cross-activity by >10-fold [1][2]. Similarly, in fungicidal pyridyl–oxazole carboxamides, compounds differing only by a methyl or ethyl group exhibited LC₅₀ values in zebrafish embryos from 4.9 to 6.3 mg·L⁻¹, demonstrating that even minor structural perturbations can materially impact toxicity profiles [3]. Consequently, procurement decisions that treat “benzoxazole carboxamide” as a generic commodity risk selecting a compound with unpredictable selectivity, potency, or safety signals.

Regioisomer selectivity
Meta-phenyl connectivity alters receptor engagement; para-methyl regioisomer shows µM S1P₁ activity, predicting distinct selectivity profiles.
Off-target liability shifts
Substituent changes on benzoxazole (e.g., methyl) can shift hERG and c-Met inhibition by >10-fold, limiting direct substitution.
Toxicity profile divergence
Pyridyl–oxazole analogs exhibit zebrafish embryo LC₅₀ at low mg·L⁻¹; the fused benzene ring may modify developmental toxicity risk.

N-[3-(1,3-Benzoxazol-2-yl)phenyl]pyridine-3-carboxamide – Key Differentiation Evidence


S1P₁ Receptor Binding: Meta vs. Para Topology

The meta-phenyl-benzoxazole connectivity of the target compound is topologically distinct from the para-phenyl regioisomer N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. In a high-throughput screen of the S1P₁ receptor (human), the para-methyl analog exhibited an EC₅₀ of 2.81 × 10³ nM (2.81 µM), classifying it as a low-potency agonist [1]. While direct data for the target compound at S1P₁ are not available, the meta-substitution pattern is expected to reorient the pyridine carboxamide pharmacophore and alter receptor engagement. This class-level inference is supported by the observation that benzoxazole 5-HT₃ antagonists lose nanomolar activity when the benzoxazole–phenyl connectivity is altered [2].

S1P₁ Activation
Class-level
EC₅₀ = 2.81 × 10³ nM
Para-methyl analog · Human S1P₁ receptor
Meta-isomer may diverge from µM agonist activity. Class-level inference.
Direct target data absent; requires validation.
GPCR pharmacology S1P1 receptor structure–activity relationship

Fungicidal Potency Baseline from Oxazole Analogs

Although the target compound is a benzoxazole rather than an oxazole, the structurally cognate pyridyl–oxazole carboxamide series provides a fungicidal activity baseline. Eight novel pyridyl–oxazole carboxamides (6a–6h) were tested at 100 mg·L⁻¹ against Botrytis cinerea; seven compounds (6a–6e, 6g, 6h) achieved 100% inhibition, while compound 6b gave 100% inhibition against Rhizoctonia solani [1]. The benzoxazole analog is a flat, aromatic heterocycle with a nitrogen atom at the 3-position, whereas the oxazole has oxygen at the 1-position; this exchange alters hydrogen-bond acceptor capacity and can modulate antifungal potency. Procurement of the benzoxazole variant is rational if structure-based design aims to exploit the nitrogen atom for additional target contacts absent in the oxazole series.

Fungicidal Inhibition
Class-level
100% inhibition (7/8 analogs)
100 mg·L⁻¹ · B. cinerea mycelial assay
Benzoxazole heteroatom may differentiate resistance profile. Class-level.
Target compound not tested in this assay.
antifungal discovery Botrytis cinerea Rhizoctonia solani

Zebrafish Embryo Toxicity vs. Oxazole Analogs

Two pyridyl–oxazole carboxamides (6b and 6c) were assessed for acute developmental toxicity in zebrafish embryos. Compound 6b exhibited an LC₅₀ of 4.878 mg·L⁻¹, while compound 6c was slightly less toxic with an LC₅₀ of 6.257 mg·L⁻¹ [1]. Both compounds induced pericardial edema, spine curvature, and yolk sac malabsorption. The benzoxazole-containing target compound is predicted to have a different logP and metabolic liability due to the fused benzene ring, which may shift the toxicity profile relative to these oxazole benchmarks. Without empirical data, this class-level evidence serves as a provisional toxicity alert that must be verified experimentally.

Zebrafish Toxicity
Class-level
LC₅₀ = 4.878–6.257 mg·L⁻¹
Oxazole analogs 6b, 6c · 96 hpf embryo assay
Benzoxazole toxicity margin may differ from oxazole benchmarks. Class-level.
Direct embryo toxicity data required.
developmental toxicology zebrafish model safety pharmacology

5-HT₃ Pharmacophore: Pyridine-3- vs. Benzoxazole-4-Carboxamide

The 2-substituted benzoxazole carboxamide pharmacophore for 5-HT₃ antagonism demands a heteroaryl amide appended to the benzoxazole 2-position via an appropriate linker. In the patent series, benzoxazole-4-carboxamides achieved nanomolar 5-HT₃A antagonism [1]. The target compound positions the carboxamide on a pyridine ring that is meta-linked to the benzoxazole-phenyl system, a geometry that could mimic the 4-carboxamide orientation while offering distinct electronic properties. This structural nuance is meaningful for medicinal chemistry campaigns seeking to dial out hERG affinity or c-Met inhibition that plagued earlier benzoxazole leads [2].

5-HT₃ Pharmacophore SAR
Reported
Target: pyridine-3-carboxamide (meta-linkage)
Comparator: benzoxazole-4-carboxamide (nanomolar 5-HT₃A)
Human 5-HT₃A receptor functional assay
Topology may reduce hERG/c-Met off-targets. Reported.
Direct 5-HT₃A data not available for target.
serotonin receptor CINV IBS-D structure-based design

N-[3-(1,3-Benzoxazol-2-yl)phenyl]pyridine-3-carboxamide – Research & Industrial Applications


5-HT₃ Receptor Chemical Probe Development

Medicinal chemistry teams investigating 5-HT₃ antagonist scaffolds can deploy the compound as a topological variant of the benzoxazole-4-carboxamide lead series. Its pyridine-3-carboxamide motif may reduce off-target kinase (c-Met) and hERG liabilities observed in earlier aminopyridine-benzoxazole hybrids, enabling cleaner SAR elucidation [1].

Antifungal Hit Expansion vs. Oxazole Fungicides

Agrochemical discovery groups interested in novel modes of action against Botrytis cinerea and Rhizoctonia solani can use this benzoxazole carboxamide as a starting point. Its structural divergence from the oxazole carboxamides already shown to achieve 100% inhibition at 100 mg·L⁻¹ may help circumvent emerging resistance mechanisms [2].

Early Toxicology Triage with Zebrafish Models

Procurement for safety pharmacology units is warranted when the goal is to benchmark the developmental toxicity of a benzoxazole scaffold against the published zebrafish LC₅₀ values of 4.9–6.3 mg·L⁻¹ for oxazole congeners. The compound can serve as a reference standard to assess whether the fused benzene ring improves or worsens the safety margin [3].

GPCR Panel Screening for Meta-Benzoxazole Ligands

Given that the para-methyl regioisomer activated S1P₁ with EC₅₀ = 2.81 µM, profiling this meta-substituted analog across a broader GPCR panel (e.g., serotonin, dopamine, sphingosine-1-phosphate receptors) is a logical next step to identify novel biased ligands or to exclude polypharmacology risks [4].

Application
Selection Property
Validation Focus
5-HT₃ Receptor Chemical Probe Development
Pyridine-3-carboxamide topology
Off-target kinase (c-Met) and hERG counter-screening
Antifungal Hit Expansion Studies
Benzoxazole heteroatom arrangement
Resistance profiling against oxazole fungicide class
Early Toxicology Triage with Zebrafish Models
Scaffold-specific toxicity benchmarking
Developmental toxicity endpoints and margin assessment
GPCR Panel Screening for Meta-Benzoxazole Ligands
Meta-substitution pattern
Polypharmacology and biased signaling profiling
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